molecular formula C20H23N3O3S2 B2904908 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1260942-93-5

1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2904908
CAS RN: 1260942-93-5
M. Wt: 417.54
InChI Key: BVEXICKSGVKKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Potential Therapeutic Applications

Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their biological activities, including their roles as human GnRH receptor antagonists for treating reproductive diseases. The structural activity relationship (SAR) studies highlight the importance of specific substituents for enhanced receptor binding and activity, suggesting their potential in designing new therapeutics (Guo et al., 2003). Furthermore, compounds with thieno[2,3-d]pyrimidine fused with a thiazolo ring have shown high biological activities, acting as inhibitors of adenosine kinase, platelet aggregation, and showing anticancer activities (El-Gazzar et al., 2006). These findings suggest a wide range of potential applications in treating various diseases.

Synthesis and Chemical Properties

The synthesis of substituted thieno[2,3-d]pyrimidines has been explored, leading to the creation of derivatives with potential antibacterial properties (More et al., 2013). This indicates the versatility of thieno[2,3-d]pyrimidines in chemical synthesis, offering a pathway to a wide array of compounds with varied biological activities.

Anticancer Activity

The anticancer activity of pyridine and thiazolopyrimidine derivatives synthesized from 1‐ethylpiperidone suggests the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy. These compounds have shown promising results in anticancer studies, underscoring the significance of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry research (Hammam et al., 2001).

properties

IUPAC Name

1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N3O3S2/c1-14-4-8-21(9-5-14)17(24)13-23-16-7-12-28-18(16)19(25)22(20(23)26)10-6-15-3-2-11-27-15/h2-3,7,11-12,14,18H,4-6,8-10,13H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIUASSAUGQAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N3O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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